2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide
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Overview
Description
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H16ClNO It is a member of the acetamide family and features a chloro group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide typically involves the reaction of 4-ethylphenyl ethylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-ethylphenyl ethylamine in an inert solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water to remove any inorganic by-products.
- The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
- The crude product is purified by recrystallization or column chromatography to yield pure this compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety during production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to amines or other reduced forms.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding amine and acetic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Hydrolysis: Formation of 4-ethylphenyl ethylamine and acetic acid.
Scientific Research Applications
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-ethylphenyl)acetamide
- 2-chloro-N-(4-fluorophenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
- 2-chloro-N-(2,6-dichlorophenyl)acetamide
Uniqueness
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide is unique due to the presence of the 4-ethylphenyl ethylamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
2-chloro-N-[1-(4-ethylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-10-4-6-11(7-5-10)9(2)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYXIXJCCXWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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